N-[4-({3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Selective Adenosine Receptor Subtype Affinity
One area of research involves derivatives of the triazoloquinazoline adenosine antagonist, CGS15943, which have been found to exhibit high affinity for human A3 adenosine receptors. This selectivity is crucial for the development of targeted therapies for diseases where adenosine plays a role, such as inflammatory and cardiovascular diseases. The ability to modulate adenosine receptors selectively offers potential therapeutic benefits, emphasizing the importance of such compounds in medicinal chemistry and pharmacology (Kim, Ji, & Jacobson, 1996).
Antimicrobial Activity
Another significant application is in the development of antimicrobial agents. Compounds synthesized via base-mediated click azide reactions, including triazole-4-carboxamides and triazoloquinazoline-3-carboxamides, have shown moderate to good activities against primary pathogens, including both Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts. This demonstrates their potential as antimicrobial agents, contributing to the ongoing search for new treatments against resistant microbial strains (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021).
Structural and Vibrational Property Studies
Research has also extended into the synthesis and structural analysis of triazoloquinazoline derivatives. Studies involving crystal structure, vibrational properties, and density functional theory (DFT) offer insights into the molecular configuration and stability of such compounds. Understanding these properties is fundamental for the design of molecules with desired biological activities, illustrating the compound's relevance in material science and molecular engineering (Sun, Deng, Hu, Liao, Liao, Chai, & Zhao, 2021).
Antiviral Activity
Derivatives have been investigated for their antiviral activities, particularly against avian influenza virus (H5N1). The exploration of heterocyclic compounds based on modifications, including the introduction of bromophenyl and furanone units, has revealed promising antiviral potentials. This underscores the chemical compound's application in the development of new antiviral drugs, contributing to the global effort in combating viral infections (Flefel, Abdel-Mageid, Tantawy, Ali, & Amr, 2012).
Future Directions
The future directions for research on this compound could involve further exploration of its biological activities and potential applications in drug development. Compounds with similar structures have shown promise in various areas of pharmacology , suggesting potential avenues for future research.
Properties
IUPAC Name |
N-[4-[[3-(4-bromophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17BrN6O4S/c27-16-7-13-19(14-8-16)38(35,36)26-24-30-23(20-4-1-2-5-21(20)33(24)32-31-26)28-17-9-11-18(12-10-17)29-25(34)22-6-3-15-37-22/h1-15H,(H,28,30)(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRMTBQHOVJFTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)S(=O)(=O)C4=CC=C(C=C4)Br)NC5=CC=C(C=C5)NC(=O)C6=CC=CO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17BrN6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.